molecular formula C22H26ClNO4 B2483140 (S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate CAS No. 152438-62-5

(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate

Cat. No.: B2483140
CAS No.: 152438-62-5
M. Wt: 403.9
InChI Key: ZQCWGEVCMARRSG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C22H26ClNO4 and its molecular weight is 403.9. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Antibacterial Activity

A study by Prasad (2021) involved the synthesis of novel compounds, including tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate, by reacting various chemicals. The synthesized compounds were evaluated for their antibacterial activity, showcasing the compound's potential in antimicrobial research (Prasad, 2021).

2. Crystal Structures and Molecular Interactions

Baillargeon et al. (2017) examined tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart, demonstrating their role in the study of isomorphous crystal structures and molecular interactions. The study highlighted the importance of these compounds in understanding hydrogen and halogen bonds in carbonyl groups (Baillargeon et al., 2017).

3. Asymmetric Mannich Reaction

Yang, Pan, and List (2009) utilized tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, in the synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via an asymmetric Mannich reaction. This showcases the compound's utility in synthesizing chiral amino carbonyl compounds, crucial for various chemical syntheses (Yang, Pan, & List, 2009).

4. Molecular Architecture and Hydrogen Bond Interactions

Das et al. (2016) synthesized carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, to analyze the interplay of strong and weak hydrogen bonds. This research is vital in understanding the three-dimensional architecture of molecules and their interactions, contributing to the knowledge of chemical bonding and molecular structures (Das et al., 2016).

Safety and Hazards

Carbamates can be toxic, particularly if ingested or inhaled . They can also cause eye and skin irritation . Proper protective measures should be taken when handling these compounds.

Future Directions

Carbamates have a wide range of applications, and research is ongoing to develop new synthesis methods and applications for these compounds . For example, they are being studied for their potential use in the development of new pharmaceuticals and pesticides .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCWGEVCMARRSG-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.